2-Cyclopropyl-1-methyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is characterized by a cyclopropyl group, a methyl group, and a nitro group attached to a benzene ring. This compound is typically a white to light yellow crystalline solid .
Vorbereitungsmethoden
2-Cyclopropyl-1-methyl-4-nitrobenzene can be synthesized through various methods. One common approach involves the nitration of 2-cyclopropyl-1-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. Industrial production methods may involve similar nitration reactions but on a larger scale with optimized conditions for yield and purity .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1-methyl-4-nitrobenzene has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1-methyl-4-nitrobenzene primarily involves its nitro group. In biological systems, nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities . The molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-1-methyl-4-nitrobenzene can be compared with other nitrobenzene derivatives such as:
2-Methyl-4-nitrobenzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2-Cyclopropyl-4-nitrobenzene: Lacks the methyl group, which can influence its physical properties and chemical behavior.
1-Methyl-4-nitrobenzene: Lacks the cyclopropyl group, leading to differences in steric and electronic effects.
The presence of the cyclopropyl group in this compound makes it unique, as it introduces additional steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C10H11NO2 |
---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-cyclopropyl-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-7-2-5-9(11(12)13)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI-Schlüssel |
XBJIILPTJVAUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.